Prop-2-enyl 2-(2-methyl-4-oxo-3-phenylchromen-7-yl)oxyacetate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

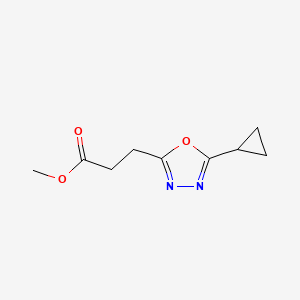

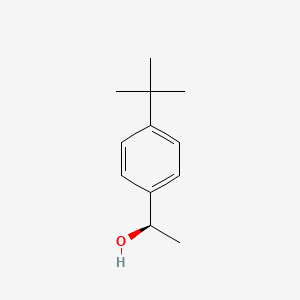

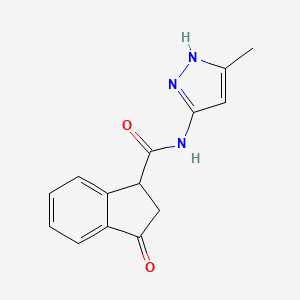

Prop-2-enyl 2-(2-methyl-4-oxo-3-phenylchromen-7-yl)oxyacetate, also known as PMOP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. PMOP is a derivative of coumarin, a natural compound found in many plants, and has been synthesized using various methods.

Applications De Recherche Scientifique

Chemical Synthesis and Characterization

Synthesis Processes : Research on related compounds involves the synthesis of various esters and chromenes, exploring methodologies like the acylative decarboxylation reaction, which is significant in synthesizing phenyl-2-propanone derivatives. These processes often yield complex mixtures, highlighting the importance of understanding reaction mechanisms and product purification methods (Forbes & Kirkbride, 1992).

Crystal Structures and DFT Studies : Compounds with structural similarities to the specified chemical have been characterized to understand their molecular structure, crystal packing, and electronic properties. Studies employing techniques like X-ray diffraction and density functional theory (DFT) calculations provide insights into the compounds' stability and reactivity, as well as their potential applications in materials science (Ahmed et al., 2016).

Catalysis and Reaction Mechanisms

Catalytic Processes : Research into the catalytic applications of related compounds includes the development of novel catalysts for specific reactions, such as the transesterification of β-ketoesters, highlighting the role of these compounds in facilitating chemical transformations with high selectivity and efficiency (Bo et al., 2003).

Reaction Mechanisms : Understanding the mechanisms behind reactions involving prop-2-enyl esters and chromene derivatives is crucial for optimizing synthesis routes and predicting product distributions. Studies have focused on mechanisms such as the [2,3]-sigmatropic rearrangement, which are essential for producing allenes and other valuable chemical intermediates with high enantioselectivity (Li et al., 2012).

Applications in Material Science

Optical Storage and Polymer Science : Certain prop-2-enyl derivatives are investigated for their applications in materials science, including reversible optical storage. The cooperative motion of polar side groups in amorphous polymers, for instance, demonstrates the potential of these compounds in developing photoresponsive materials (Meng et al., 1996).

Propriétés

IUPAC Name |

prop-2-enyl 2-(2-methyl-4-oxo-3-phenylchromen-7-yl)oxyacetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18O5/c1-3-11-24-19(22)13-25-16-9-10-17-18(12-16)26-14(2)20(21(17)23)15-7-5-4-6-8-15/h3-10,12H,1,11,13H2,2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPAYZNHQERKMKK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)C2=C(O1)C=C(C=C2)OCC(=O)OCC=C)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Prop-2-enyl 2-(2-methyl-4-oxo-3-phenylchromen-7-yl)oxyacetate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(1,3-benzodioxol-5-yl)-2-[3-(furan-2-yl)-6-oxopyridazin-1-yl]acetamide](/img/structure/B2701312.png)

![N-(1,3-benzodioxol-5-ylmethyl)-4-[6-[(3-nitrophenyl)methylsulfanyl]-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7-yl]butanamide](/img/structure/B2701313.png)

![2-Chloro-N-[2-oxo-2-(1H-pyrazol-4-ylamino)ethyl]propanamide](/img/structure/B2701324.png)